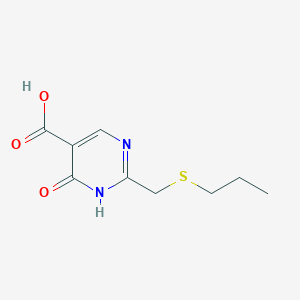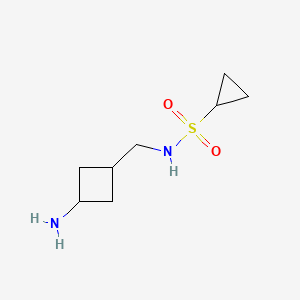
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their biological and pharmacological significance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-(hydroxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate with propylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like methanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly matrix metalloproteinase inhibitors.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and arthritis.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a matrix metalloproteinase inhibitor, it binds to the active site of the enzyme, preventing the degradation of extracellular matrix components. This inhibition can reduce inflammation and tissue damage in diseases like arthritis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Another pyrimidine derivative with similar inhibitory effects on matrix metalloproteinases.
Ethyl 2-(hydroxymethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate: A precursor in the synthesis of the target compound.
Uniqueness
6-Oxo-2-((propylthio)methyl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific propylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a selective inhibitor and broadens its range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H12N2O3S |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
6-oxo-2-(propylsulfanylmethyl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3S/c1-2-3-15-5-7-10-4-6(9(13)14)8(12)11-7/h4H,2-3,5H2,1H3,(H,13,14)(H,10,11,12) |
Clé InChI |
JNBPHSIBCNAPFD-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC1=NC=C(C(=O)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formicacid](/img/structure/B13636424.png)



![4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine](/img/structure/B13636431.png)




